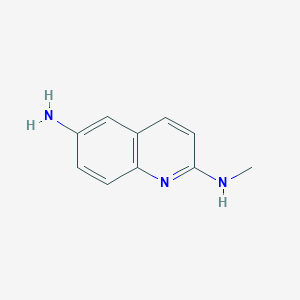![molecular formula C12H20N2O2S B1461311 N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide CAS No. 1153077-35-0](/img/structure/B1461311.png)
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide
Overview
Description
“N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide” is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide” is represented by the Inchi Code: 1S/C12H20N2O2S/c1-4-9-17(15,16)14-12-8-6-5-7-11(12)10(2)13-3/h5-8,10,13-14H,4,9H2,1-3H3 . The molecular weight is 256.37 .Scientific Research Applications
Biocatalysis in Drug Metabolism
A study demonstrated the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports the full structure characterization of metabolites by NMR, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Anticancer Assessment of New Derivatives
Research into 2-amino-3-cyanopyridine derivatives revealed their potential for anticancer activity. This study involved the synthesis of various derivatives, highlighting the versatility and potential therapeutic applications of sulfonamide compounds (Mansour et al., 2021).
Reductive Transformations and Synthetic Applications
The preparation and reductive transformations of vinylogous sulfonamides (beta-sulfonyl enamines) and their application to the synthesis of indolizidines showcase the compounds' role in creating sulfone-substituted indolizines, useful scaffolds for alkaloid synthesis. These findings illustrate the chemical versatility of sulfonamide compounds in synthetic organic chemistry (Michael et al., 2004).
Synthesis and Chemical Characterization
The synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide shows the utility of sulfonamide compounds in organic synthesis, serving as intermediates for further chemical reactions (Schleusner et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[1-(methylamino)ethyl]phenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-9-17(15,16)14-12-8-6-5-7-11(12)10(2)13-3/h5-8,10,13-14H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSVIUNIXKBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Pentan-3-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461230.png)

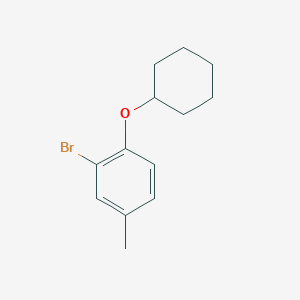
![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)

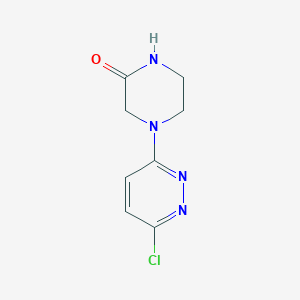
![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)
![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)
![2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1461244.png)
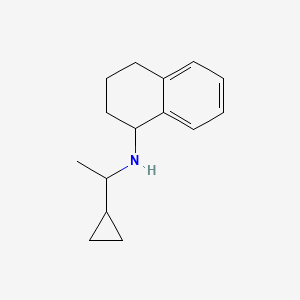
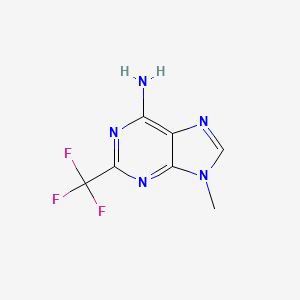
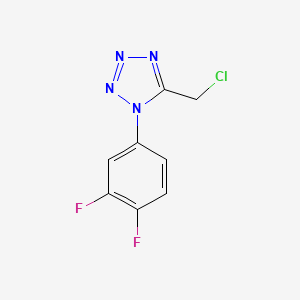
![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)
